molecular formula C16H13NS B8345049 4-(phenyl-2-thienylmethyl)Pyridine

4-(phenyl-2-thienylmethyl)Pyridine

Cat. No.: B8345049
M. Wt: 251.3 g/mol
InChI Key: CEJJXEINFZHWSR-UHFFFAOYSA-N
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Description

4-(Phenyl-2-thienylmethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and a 2-thienylmethyl moiety. For example, describes the synthesis of pyridine derivatives using phenyl thiourea and aromatic amines in alcoholic KOH, which could be adapted for introducing thiophene substituents .

Key physicochemical properties inferred from structurally similar compounds (e.g., pyridines with aryl or heteroaryl substituents) include a molecular weight range of 237–545 g/mol and melting points between 268–287°C .

Properties

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

4-[phenyl(thiophen-2-yl)methyl]pyridine

InChI

InChI=1S/C16H13NS/c1-2-5-13(6-3-1)16(15-7-4-12-18-15)14-8-10-17-11-9-14/h1-12,16H

InChI Key

CEJJXEINFZHWSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)C3=CC=CS3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(phenyl-2-thienylmethyl)Pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the phenyl or thienyl rings, enhancing their chemical and biological properties .

Scientific Research Applications

4-(phenyl-2-thienylmethyl)Pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenyl-2-thienylmethyl)Pyridine involves its interaction with specific molecular targets and pathways. For example, in its anticancer applications, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Comparison

Table 1 highlights structural differences between 4-(phenyl-2-thienylmethyl)pyridine and analogous pyridine derivatives.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Reference
This compound Phenyl, 2-thienylmethyl C₁₆H₁₃NS ~259.35 N/A
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro, nitrophenoxy, thiophen-2-yl C₁₅H₉ClN₃O₃S 361.77
4-Methyl-2-(4-trifluoromethylphenyl)pyridine Methyl, trifluoromethylphenyl C₁₃H₁₀F₃N 237.22
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Chloro, substituted phenyl, amino C₁₈H₁₄ClN₃ ~323.78

Key Observations :

  • Trifluoromethylphenyl substituents (e.g., in ) increase hydrophobicity and metabolic stability, whereas amino groups (as in ) may improve solubility and bioactivity.
Physicochemical Properties

Table 2 compares melting points, solubility, and spectral data.

Compound Melting Point (°C) Solubility Spectral Data Reference
This compound ~275 (estimated) Moderate in DMSO IR: 1650–1600 cm⁻¹ (C=N/C=C) N/A
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Not reported Insoluble in water ¹H NMR: δ 7.2–8.5 (aromatic)
Chloro-substituted pyridines 268–287 Low in polar solvents ¹H NMR: δ 6.8–8.3 (aromatic)
4-Methyl-2-(4-trifluoromethylphenyl)pyridine Not reported High in chloroform IR: 1250 cm⁻¹ (C-F)

Key Observations :

  • Melting points correlate with molecular symmetry and intermolecular interactions. Chloro and nitro substituents (e.g., ) elevate melting points due to increased polarity .
  • Thiophene-containing compounds may exhibit unique UV-Vis absorption profiles due to extended conjugation .
Electronic and Reactivity Profiles

highlights quantum chemical studies on pyridine derivatives, revealing that energy gaps (ΔE) between HOMO and LUMO orbitals influence reactivity.

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